2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid HCl
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Overview
Description
2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are used in various pharmaceutical applications. This compound is of particular interest due to its potential therapeutic properties and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid hydrochloride can be achieved through several methods. One common approach involves the reaction of 1-methyl-1H-1,3-benzodiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds.
Scientific Research Applications
2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid
- Telmisartan
- Mebendazole
- Oxibendazole
- Nocodazole
Uniqueness
2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid hydrochloride is unique due to its specific chemical structure and the presence of the acetic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, which can be leveraged for specific applications.
Properties
Molecular Formula |
C10H11ClN2O2 |
---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-12-8-5-3-2-4-7(8)11-9(12)6-10(13)14;/h2-5H,6H2,1H3,(H,13,14);1H |
InChI Key |
OVYJYIOCDXGXFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CC(=O)O.Cl |
Origin of Product |
United States |
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